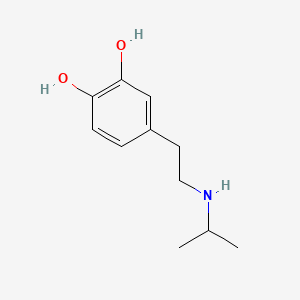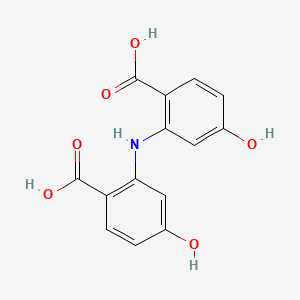
Dianthramine
Übersicht
Beschreibung
Dianthramine is a chemical compound with the molecular formula C14H11NO6 . It’s also known by other names such as 2,2’-Iminobis (4-hydroxybenzoic acid) .
Molecular Structure Analysis
The molecular structure of Dianthramine consists of 14 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms . Further analysis would require more specific information or advanced tools such as X-ray crystallography or NMR spectroscopy .
Physical And Chemical Properties Analysis
Dianthramine has a density of 1.6±0.1 g/cm3, a boiling point of 541.9±50.0 °C at 760 mmHg, and a flash point of 281.6±30.1 °C . It has 7 H bond acceptors, 5 H bond donors, and 4 freely rotating bonds .
Wissenschaftliche Forschungsanwendungen
Insecticidal Chemistry and Applications : Dianthramine, as part of the class of diamides, has been instrumental in the development of novel insecticides. These compounds, such as chlorantraniliprole and cyantraniliprole, exhibit potent insecticidal activity, especially against lepidopteran pests. They function by affecting calcium homeostasis through binding to ryanodine receptors, which results in calcium release from intracellular stores (Jeanguenat, 2013).
Plant Protection : Research conducted on tomato plants demonstrated the effectiveness of cyantraniliprole, a diamide insecticide, in controlling serpentine leafminer infestations while also being safe for coccinellid predators. This highlights the potential of diamides, including Dianthramine-related compounds, in sustainable agriculture practices (Misra, 2013).
Discovery and Optimization of Insecticides : The development process of anthranilic diamide insecticides, including chlorantraniliprole and cyantraniliprole, from the initial discovery to lead optimization, showcases the importance of these compounds in pest management. These insecticides have become crucial tools in modern agriculture due to their selective potency against insect ryanodine receptors (Selby, Stevenson, & Lahm, 2017).
Dual-Use Research Considerations : While not directly related to Dianthramine, the concept of dual-use research, which includes research that can be used for both beneficial and harmful purposes, is relevant in the context of chemical research, including insecticides (Resnik, 2009).
Eigenschaften
IUPAC Name |
2-(2-carboxy-5-hydroxyanilino)-4-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO6/c16-7-1-3-9(13(18)19)11(5-7)15-12-6-8(17)2-4-10(12)14(20)21/h1-6,15-17H,(H,18,19)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZLTRRSGWXPBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)NC2=C(C=CC(=C2)O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30331591 | |
| Record name | Dianthramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dianthramine | |
CAS RN |
136945-65-8 | |
| Record name | 2,2′-Iminobis[4-hydroxybenzoic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=136945-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dianthramine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30331591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



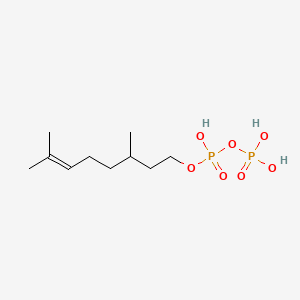
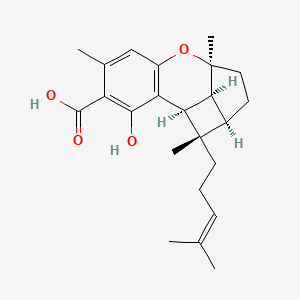
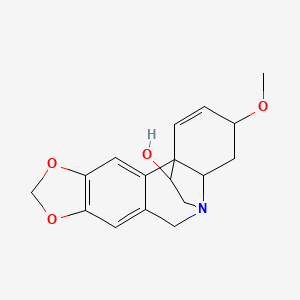
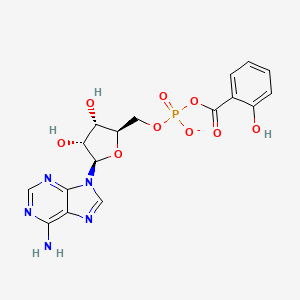
![5-[(4E,7E)-Trideca-4,7-dienyl]resorcinol](/img/structure/B1198840.png)
![2-[(1-cyclohexyl-5-tetrazolyl)thio]-N-(6-ethoxy-1,3-benzothiazol-2-yl)acetamide](/img/structure/B1198841.png)
![N-[1-(2-methoxyphenyl)-5-benzimidazolyl]benzenesulfonamide](/img/structure/B1198843.png)
![3-(2-chlorophenyl)-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B1198844.png)
![1-(3-Methoxyphenyl)-2-[[4-methyl-5-[[(4-phenyl-2-thiazolyl)amino]methyl]-1,2,4-triazol-3-yl]thio]ethanone](/img/structure/B1198845.png)
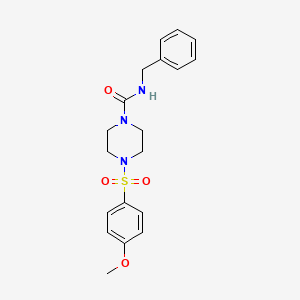
![7-Amino-5-(4-ethoxy-3-methoxyphenyl)-4-oxo-3,5-dihydropyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B1198848.png)
![1-[(1,3-Benzothiazol-2-ylthio)methyl]-2-azepanone](/img/structure/B1198850.png)
![3-(5-Furan-2-yl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B1198853.png)
